4-Isobutoxybenzohydrazide

Description

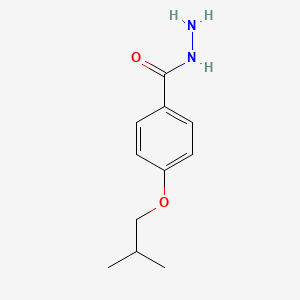

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAFPTCNYPHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366261 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91430-26-1 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isobutoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-Isobutoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug development. The described three-step synthesis begins with the readily available starting material, 4-hydroxybenzoic acid, and proceeds through key intermediates to yield the final product. This document outlines the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step reaction sequence:

-

Williamson Ether Synthesis: The initial step involves the O-alkylation of 4-hydroxybenzoic acid with isobutyl bromide in the presence of a base to form 4-isobutoxybenzoic acid.

-

Acyl Chloride Formation: The resulting 4-isobutoxybenzoic acid is then converted to its corresponding acyl chloride, 4-isobutoxybenzoyl chloride, using thionyl chloride.

-

Hydrazinolysis: Finally, the reaction of 4-isobutoxybenzoyl chloride with hydrazine hydrate yields the target molecule, this compound.

The overall synthetic pathway is illustrated in the diagram below:

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Isobutoxybenzoic Acid

This step employs the Williamson ether synthesis to introduce the isobutoxy group onto the phenolic oxygen of 4-hydroxybenzoic acid.

Methodology:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0-2.5 eq).

-

Stir the mixture at room temperature until the 4-hydroxybenzoic acid is fully dissolved and the corresponding phenoxide is formed.

-

Add isobutyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude 4-isobutoxybenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-isobutoxybenzoic acid.

Step 2: Synthesis of 4-Isobutoxybenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride in this step, preparing it for the subsequent reaction with hydrazine.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-isobutoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq).

-

A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-isobutoxybenzoyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 3: Synthesis of this compound

The final step involves the nucleophilic acyl substitution of the acyl chloride with hydrazine to form the desired hydrazide.

Methodology:

-

In a flask, dissolve hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Cool the hydrazine solution in an ice bath.

-

Slowly add a solution of 4-isobutoxybenzoyl chloride (1.0 eq) in the same solvent to the cooled hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude this compound.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 1 | 4-Hydroxybenzoic Acid | 4-Isobutoxybenzoic Acid | Isobutyl Bromide, Base | 85-95 |

| 2 | 4-Isobutoxybenzoic Acid | 4-Isobutoxybenzoyl Chloride | Thionyl Chloride | >90 |

| 3 | 4-Isobutoxybenzoyl Chloride | This compound | Hydrazine Hydrate | 80-90 |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Figure 2: Experimental workflow for the synthesis of this compound.

An In-Depth Technical Guide to 4-Isobutoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutoxybenzohydrazide, a versatile chemical intermediate. It details the compound's core properties, including its CAS number and structure, alongside a summary of its physicochemical data. A detailed, two-step experimental protocol for its synthesis is provided, covering the preparation of the key intermediate, ethyl 4-isobutoxybenzoate, and its subsequent conversion to this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Compound Information

Chemical Name: this compound

CAS Number: 91430-26-1[1]

Molecular Formula: C₁₁H₁₆N₂O₂[1]

Structure:

Synonyms: 4-(2-methylpropoxy)benzohydrazide[1]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that the molecular weight has been recalculated based on the molecular formula, as some sources provide conflicting information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 208.26 g/mol | (Calculated) |

| Boiling Point | 477.6 °C at 760 mmHg | [1] |

| Density | 1.049 g/cm³ | [1] |

| Flash Point | 242.7 °C | [1] |

| Refractive Index | 1.529 | [1] |

| LogP | 5.04220 | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an ester intermediate, ethyl 4-isobutoxybenzoate, from 4-hydroxybenzoic acid. The second step is the hydrazinolysis of this ester to yield the final product.

Step 1: Synthesis of Ethyl 4-isobutoxybenzoate

This procedure is based on a standard Williamson ether synthesis followed by Fischer esterification.

Materials:

-

4-hydroxybenzoic acid

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Etherification: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF. Add potassium carbonate and isobutyl bromide.

-

Heat the mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the 4-isobutoxybenzoic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Esterification: In a clean, dry round-bottom flask, dissolve the synthesized 4-isobutoxybenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-isobutoxybenzoate. The product can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure involves the hydrazinolysis of the ester synthesized in Step 1.

Materials:

-

Ethyl 4-isobutoxybenzoate

-

Hydrazine hydrate (99-100%)

-

Ethanol or methanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-isobutoxybenzoate in ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC until the starting ester spot disappears.

-

After completion, cool the reaction mixture in an ice bath.

-

A white crystalline solid of this compound should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol or methanol, and dry.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While the broader class of benzohydrazide derivatives has been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, there is currently a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound.

Benzohydrazides are known to act as scaffolds for the synthesis of various heterocyclic compounds and Schiff bases, which often exhibit significant biological effects. The isobutoxy group at the 4-position of the benzene ring will influence the lipophilicity and steric properties of the molecule, which in turn could modulate its interaction with biological targets.

Further research is required to elucidate the specific biological profile of this compound and to determine if it interacts with any particular signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a novel starting point for the design and synthesis of new therapeutic agents.

Potential Areas of Investigation

The following diagram outlines a logical workflow for the preliminary biological screening of this compound.

Caption: Proposed workflow for biological evaluation.

References

Potential Biological Activity of 4-Isobutoxybenzohydrazide: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 4-Isobutoxybenzohydrazide based on published data for structurally related benzohydrazide and alkoxybenzohydrazide derivatives. As of the writing of this guide, specific experimental data for this compound is not available in the cited literature. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential areas of investigation.

Introduction

Benzohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), serves as a valuable scaffold in medicinal chemistry. Modifications to this structure, including substitutions on the benzene ring, have led to the development of compounds with antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] This technical guide focuses on the potential biological activities of this compound, an analogue with an isobutoxy group at the para position of the benzene ring. By examining the activities of structurally similar alkoxybenzohydrazides, we can infer the likely therapeutic potential of this specific derivative.

Synthesis of Benzohydrazide Derivatives

The general synthesis of benzohydrazide derivatives typically involves a two-step process. The first step is the formation of a benzohydrazide from a corresponding methyl benzoate ester and hydrazine hydrate. The subsequent step involves the condensation of the benzohydrazide with various aldehydes or ketones to form hydrazone derivatives.[3][4]

General Synthesis Workflow

References

An In-depth Technical Guide to 4-Isobutoxybenzohydrazide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutoxybenzohydrazide, a derivative of the well-studied benzohydrazide scaffold. While specific historical and discovery details for this particular analog are not extensively documented in publicly available literature, this guide extrapolates from established synthetic methodologies and the known biological profiles of structurally related compounds. This document outlines a viable multi-step synthesis, presents detailed experimental protocols, and explores potential biological activities based on analogous structures. All quantitative data, where available for related compounds, is summarized, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Benzohydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These activities include antimicrobial, antifungal, and antitubercular properties. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), serves as a versatile pharmacophore that can be readily modified to optimize biological efficacy. The introduction of an isobutoxy group at the 4-position of the benzene ring is anticipated to enhance the lipophilicity of the molecule, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved cell membrane penetration and target engagement.[1][2] This guide details the synthesis and potential characteristics of this compound, providing a foundational resource for further research and development.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, commencing with the synthesis of the key intermediate, 4-isobutoxybenzoic acid. This is followed by the conversion of the carboxylic acid to its corresponding acyl chloride, and finally, the reaction with hydrazine hydrate to yield the target compound.

References

An In-depth Technical Guide on the Theoretical Mechanism of Action of 4-Isobutoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and mechanism of action of 4-Isobutoxybenzohydrazide is not extensively available in public literature. This guide, therefore, presents a theoretical mechanism of action based on the well-documented activities of the broader benzohydrazide and hydrazone chemical classes. The experimental data and protocols provided are illustrative examples from related compounds and should be adapted and validated for this compound.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold is of significant interest in medicinal chemistry due to its synthetic tractability and its prevalence in a wide array of biologically active molecules.[1][2][3] Derivatives of benzohydrazide, particularly hydrazones formed by condensation with aldehydes and ketones, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1]

A recurring theme in the study of these compounds is their ability to act as enzyme inhibitors.[4][5][6] The hydrazone moiety (-NHN=CH-) is often crucial for this activity, enabling interaction with the active sites of various enzymes.[4][5] This document will explore the theoretical mechanism of action of this compound by drawing parallels with the known biological targets and activities of structurally related benzohydrazide and hydrazone derivatives.

Chemical Structure and Derivatization Potential

The chemical structure of this compound features a benzene ring substituted with an isobutoxy group at the para position, connected to a hydrazide moiety. The presence of the terminal amine group in the hydrazide allows for the facile synthesis of a wide range of N-acylhydrazone derivatives.

Theoretical Mechanism of Action: Enzyme Inhibition

Based on extensive literature on benzohydrazide derivatives, the most probable mechanism of action for this compound is enzyme inhibition .[4][5][6][7] The hydrazone derivatives of benzohydrazides are known to interact with and inhibit a variety of enzymes, which can be attributed to the ability of the azomethine group (-C=N-) to form coordination bonds with metal ions in the enzyme's active site or to participate in hydrogen bonding and π-π stacking interactions.[5][6]

Potential Enzyme Targets:

Several classes of enzymes have been identified as targets for benzohydrazide and hydrazone derivatives:

-

Monoamine Oxidases (MAOs): Hydrazide-containing compounds like iproniazid are classic MAO inhibitors. MAOs are crucial in the metabolism of neurotransmitters.[4]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a strategy for treating Alzheimer's disease.[5][6]

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][6][8]

-

Succinate Dehydrogenase (SDH): Inhibition of this enzyme in the mitochondrial electron transport chain is a known mechanism for fungicides.[7]

Potential Downstream Signaling Effects

The inhibition of a key metabolic or signaling enzyme can have significant downstream consequences. For instance, if this compound were to inhibit an enzyme like MAO-A, it would lead to an accumulation of its substrate neurotransmitters, such as serotonin and norepinephrine, in the synaptic cleft. This would, in turn, potentiate their signaling through their respective receptors, a mechanism central to the action of many antidepressant medications.

Illustrative Quantitative Data for Benzohydrazide Derivatives

While no specific IC₅₀ values are available for this compound, the following table presents data for other benzohydrazide derivatives against various enzymes to provide a reference for potential efficacy.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Phenylhydrazones | hMAO-A | 0.028 - 0.342 | [4] |

| Nicotinic Hydrazide Derivatives | hCA I | 0.007 - 0.045 | [5][6] |

| Nicotinic Hydrazide Derivatives | hCA II | 0.008 - 0.039 | [5][6] |

| Nicotinic Hydrazide Derivatives | AChE | 0.021 - 0.061 | [5][6] |

| Nicotinic Hydrazide Derivatives | BChE | 0.018 - 0.054 | [5][6] |

| Benzohydrazide-quinazolinamines | SDH | 11.02 | [7] |

Illustrative Experimental Protocol: In Vitro Enzyme Inhibition Assay

The following is a generalized protocol for determining the enzyme inhibitory activity of a compound like this compound, based on a fluorometric assay for MAO inhibition.

Objective: To determine the IC₅₀ value of this compound against a target enzyme (e.g., MAO-A).

Materials:

-

Recombinant human MAO-A enzyme

-

Substrate (e.g., Amplex® Red reagent)

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its chemical structure strongly suggests a role as an enzyme inhibitor, consistent with the known activities of the benzohydrazide and hydrazone classes of compounds. The theoretical framework presented here, based on inhibition of key enzymes such as MAOs, cholinesterases, or carbonic anhydrases, provides a solid foundation for future research. Experimental validation through in vitro enzyme assays and subsequent cell-based and in vivo studies will be crucial to elucidate the specific biological targets and therapeutic potential of this compound. The synthetic accessibility of the benzohydrazide scaffold offers ample opportunities for the generation of derivative libraries to probe structure-activity relationships and optimize potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

4-Isobutoxybenzohydrazide: A Technical Guide to Solubility and Stability

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-Isobutoxybenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data presentation formats, and the logical workflows required for a thorough physicochemical characterization of this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. For this compound, a comprehensive understanding of its solubility in various solvents and across a range of pH values is essential.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (solid)

-

A range of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG))[2]

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

After agitation, allow the samples to stand to permit the settling of excess solid.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Repeat the experiment in triplicate for each solvent.

Data Presentation: Thermodynamic Solubility of this compound

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| Water | 25 | ||

| Water | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| PEG400 | 25 | ||

| Propylene Glycol | 25 |

Experimental Protocol: pH-Dependent Solubility Profile

The ionization state of a molecule can significantly influence its solubility. Therefore, determining the solubility of this compound across a physiological pH range is crucial.[3]

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

This compound (solid)

-

A series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.0, 6.8, 7.4)[3][4]

-

Equipment as listed in the thermodynamic solubility protocol.

Procedure:

-

Follow the shake-flask method as described in section 1.1, using the different pH buffers as the dissolution media.

-

Ensure the temperature is maintained at 37 ± 1 °C.[3]

-

Perform a minimum of three replicate determinations at each pH.[3]

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: pH-Solubility Profile of this compound

The pH-dependent solubility data should be presented in a tabular format.

| pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| 1.2 | 37 | ||

| 2.0 | 37 | ||

| 3.0 | 37 | ||

| 4.5 | 37 | ||

| 5.0 | 37 | ||

| 6.8 | 37 | ||

| 7.4 | 37 |

Visualization: Solubility Determination Workflow

Stability Profile of this compound

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[5] It provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and establish the degradation pathways.[5]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Temperature and humidity controlled chambers

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate samples at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to assess the extent of degradation.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound to high temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Analyze the solid at different time points.

-

-

Photostability:

-

Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain a control sample in the dark.

-

Analyze both exposed and control samples by HPLC.

-

Data Presentation: Forced Degradation Study Summary

The results should indicate the percentage of degradation and the number of degradation products formed under each stress condition.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| 0.1 N HCl | 60 | |||

| 0.1 N NaOH | 60 | |||

| 3% H₂O₂ | 25 | |||

| Thermal (Solid) | 80 | |||

| Photolytic (Solid) | 25 | |||

| Photolytic (Solution) | 25 |

Experimental Protocol: ICH Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and recommended storage conditions.[6][7]

Objective: To evaluate the stability of this compound under ICH-recommended storage conditions.

Materials:

-

This compound packaged in the proposed container closure system.

-

ICH-compliant stability chambers.

-

Validated stability-indicating HPLC method.

Procedure:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.[7]

-

-

Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Long-Term Stability Data

| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities (%) |

| 0 | - | ||

| 3 | 25 °C / 60% RH | ||

| 6 | 25 °C / 60% RH | ||

| 12 | 25 °C / 60% RH | ||

| 3 | 40 °C / 75% RH | ||

| 6 | 40 °C / 75% RH |

Visualization: Stability Testing Logical Flow

Potential Degradation Pathways

Based on the general chemical properties of hydrazides, this compound may be susceptible to hydrolysis of the hydrazide moiety, particularly under acidic or basic conditions. This would lead to the formation of 4-isobutoxybenzoic acid and hydrazine. Oxidative conditions could also lead to the formation of various degradation products. The specific degradation pathways for this compound would need to be elucidated through the analysis of degradation products formed during forced degradation studies, likely using techniques such as LC-MS.

Visualization: Hypothetical Hydrolytic Degradation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. researchgate.net [researchgate.net]

- 5. selvita.com [selvita.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Spectroscopic Data of 4-Isobutoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for 4-Isobutoxybenzohydrazide, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to facilitate its preparation and characterization.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. This data has been estimated using established spectroscopic principles and by referencing data for structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data provides insights into the molecular structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic, isobutoxy, and hydrazide protons. The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | -C(O)NH- |

| ~7.80 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.95 | Doublet | 2H | Ar-H (ortho to -O) |

| ~4.40 | Broad Singlet | 2H | -NH₂ |

| ~3.80 | Doublet | 2H | -O-CH₂- |

| ~2.05 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.98 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165.5 | C=O |

| ~162.0 | Ar-C (para to C=O) |

| ~129.0 | Ar-CH (ortho to C=O) |

| ~125.0 | Ar-C (ipso to C=O) |

| ~114.5 | Ar-CH (ortho to -O) |

| ~74.0 | -O-CH₂- |

| ~28.0 | -CH(CH₃)₂ |

| ~19.0 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 - 3200 | Strong, Broad | N-H | Stretching (Amide) |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~2960 - 2870 | Medium-Strong | Aliphatic C-H | Stretching |

| ~1640 | Strong | C=O | Stretching (Amide I) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C | Stretching |

| ~1540 | Medium | N-H | Bending (Amide II) |

| ~1250 | Strong | Ar-O-C | Asymmetric Stretching |

| ~1050 | Medium | C-O | Stretching |

| ~840 | Strong | p-substituted Ar | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - NHNH₂]⁺ |

| 151 | [M - C₄H₉O]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound. These should be adapted and optimized based on laboratory conditions and available equipment.

Synthesis of this compound

This procedure outlines the synthesis from the corresponding ester.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-isobutoxybenzoate (1 equivalent).

-

Solvent and Reagent Addition: Add ethanol as a solvent, followed by an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a solid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1][2][3] Ensure the solid is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[4][5]

-

KBr Pellet: Grind a small amount of this compound with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[6][7][8]

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Predicted MS Fragmentation

Caption: Structure and predicted MS fragmentation of this compound.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Potential Therapeutic Targets of 4-Isobutoxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 4-Isobutoxybenzohydrazide based on the known biological activities of the broader benzohydrazide and 4-alkoxybenzohydrazide chemical classes. As of the latest literature review, no specific experimental data for this compound has been publicly reported. The information herein is intended to guide future research and drug discovery efforts by drawing parallels from structurally related compounds.

Introduction to Benzohydrazides

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂). This scaffold has attracted significant interest in medicinal chemistry due to its ability to participate in various biological interactions.[1] Derivatives of benzohydrazide have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The isobutoxy substituent at the 4-position of the benzene ring in this compound is expected to modulate its lipophilicity and pharmacokinetic properties, potentially influencing its interaction with biological targets.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related benzohydrazide derivatives, this compound could potentially target a range of proteins and pathways implicated in various diseases.

Oncology

Benzohydrazide derivatives have shown promise as anticancer agents through various mechanisms.[1][4]

-

Histone Deacetylase (HDAC) Inhibition: Some hydrazide-containing compounds act as HDAC inhibitors.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

-

Induction of Apoptosis: Numerous benzohydrazide derivatives have been reported to induce apoptosis in cancer cell lines. The precise molecular targets for this activity are often cell-line dependent but can involve the modulation of key apoptotic proteins.

Neurodegenerative Diseases

The benzohydrazide scaffold is present in compounds with neuroprotective activities.[2]

-

Monoamine Oxidase (MAO) Inhibition: Certain benzohydrazide derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. Some benzohydrazide derivatives have shown potential as AChE inhibitors.[2]

-

Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. Benzohydrazides have been reported to possess antioxidant properties, including the ability to scavenge free radicals.[2][5]

Infectious Diseases

The hydrazide functional group is a key component of isoniazid, a frontline antitubercular drug. This highlights the potential of benzohydrazide derivatives as antimicrobial agents. They have been shown to be effective against various bacterial and fungal strains.[3]

Quantitative Data from Related Compounds

The following tables summarize the biological activities of various benzohydrazide derivatives from the literature. This data provides a reference point for the potential potency of this compound.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide | A549 (Lung) | 45.24 | [6] |

| N'-(4-bromobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide | MCF-7 (Breast) | 27.39 | [6] |

| Compound 5t (a benzohydrazide derivative) | HCT116 (Colon) | 0.66 | [1] |

| Compound 3b (an N-Allylidene Benzohydrazide) | HCT 15 (Colon) | 13-15 µg/ml | [1] |

Table 2: Enzyme Inhibitory Activity of Benzohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| ohbh10 (a 4-hydroxybenzohydrazide derivative) | MAO-B | In silico prediction | [2] |

| ohbh10 (a 4-hydroxybenzohydrazide derivative) | AChE | In silico prediction | [2] |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5α-reductase type 2 | 0.82 | [7] |

| g25 (an amide derivative) | Xanthine Oxidase | 0.022 | [8] |

Table 3: Antioxidant Activity of 4-hydroxybenzohydrazide-hydrazone Derivatives

| Compound | DPPH Radical Scavenging (%) at 1 mg/ml | ABTS Radical Scavenging (%) at 1 mg/ml | Reference |

| ohbh4 | ~45% | ~48% | [5] |

| ohbh10 | ~35% | ~40% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzohydrazide derivatives.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 µL of various concentrations of the test compound and 100 µL of a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Initiation: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations. Incubate for 15 minutes at 25°C.

-

Substrate Addition: Add the substrate ATCI to initiate the reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. Calculate the IC50 value.

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the therapeutic targets of benzohydrazide derivatives.

Caption: Potential mechanism of HDAC inhibition by a benzohydrazide derivative.

Caption: Putative role of a benzohydrazide derivative in MAO-B inhibition.

Caption: A logical workflow for evaluating the anticancer potential of a novel compound.

Conclusion and Future Directions

The benzohydrazide scaffold represents a promising starting point for the development of novel therapeutics. While this compound itself has not been extensively studied, the wealth of data on related compounds suggests its potential to interact with a variety of therapeutically relevant targets. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and key enzymes implicated in neurodegenerative and infectious diseases. Positive hits can then be further investigated through detailed mechanistic studies and in vivo models to validate its therapeutic potential. This systematic approach will be crucial in determining the clinical viability of this compound and its derivatives.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

4-Isobutoxybenzohydrazide experimental protocol for [specific assay]

For Researchers, Scientists, and Drug Development Professionals

Topic: In Vitro Cytotoxicity Assessment of 4-Isobutoxybenzohydrazide using an MTT Assay

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][3] The concentration of these solubilized crystals is directly proportional to the number of viable cells.[3]

Data Presentation

The following table summarizes representative cytotoxic activity of this compound against various human cancer cell lines after a 48-hour exposure. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Disclaimer: The following data is illustrative and serves as a representative example based on the activity of similar hydrazide derivatives. Actual IC50 values for this compound must be determined experimentally.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.8 |

| HeLa | Cervical Cancer | 33.2 |

| HCT116 | Colon Carcinoma | 28.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the in vitro cytotoxicity of this compound on the MCF-7 human breast cancer cell line.

1. Materials and Reagents:

-

This compound

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

96-well flat-bottom sterile microplates[1]

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

2. Cell Culture and Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells that are in their exponential growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Include wells for controls: "untreated" (cells with medium only), "vehicle" (cells with medium and the highest concentration of DMSO used for the test compound), and "blank" (medium only, no cells).[6]

-

Incubate the plate for 24 hours to allow the cells to adhere.[3]

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

After the 24-hour cell adhesion period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Add fresh medium to the "untreated" wells and medium with the corresponding DMSO concentration to the "vehicle control" wells.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

4. MTT Assay and Absorbance Measurement:

-

Following the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubate the plate for an additional 4 hours in the dark in the incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.[1]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to solubilize the formazan crystals.[7]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[5]

-

Measure the absorbance of each well at 570 nm using a microplate reader.[1][7]

5. Data Analysis:

-

Subtract the average absorbance of the "blank" wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[4]

Visualizations

Experimental Workflow

References

- 1. atcc.org [atcc.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Isobutoxybenzohydrazide in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1] 4-Isobutoxybenzohydrazide, a member of this class, presents a promising scaffold for the development of new antimicrobial agents. Its structural features suggest potential interactions with microbial cellular targets, making it a candidate for further investigation against a variety of pathogenic bacteria and fungi. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, enabling researchers to conduct standardized and reproducible assays.

Principle

The antimicrobial activity of this compound can be quantitatively assessed using established in vitro methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay to determine zones of inhibition. These assays are fundamental in antimicrobial drug discovery and are used to screen compounds for their efficacy against a panel of clinically relevant microorganisms.

Applications

-

Screening: Initial screening of this compound for antimicrobial activity against a broad spectrum of bacteria and fungi.

-

Lead Compound Optimization: Evaluating the antimicrobial potency of synthesized analogues of this compound to establish structure-activity relationships (SAR).

-

Mechanism of Action Studies: Providing a basis for more in-depth studies to elucidate the specific cellular pathways targeted by this compound.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial and fungal strains. These tables are intended to serve as a template for presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Test Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | 29213 | 16 | 32 |

| Bacillus subtilis | 6633 | 8 | 16 |

| Gram-negative Bacteria | |||

| Escherichia coli | 25922 | 64 | >128 |

| Pseudomonas aeruginosa | 27853 | 128 | >128 |

| Fungi | |||

| Candida albicans | 10231 | 32 | 64 |

Table 2: Zone of Inhibition for this compound (50 µ g/disk )

| Test Microorganism | Strain (ATCC) | Zone of Inhibition (mm) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 29213 | 18 |

| Bacillus subtilis | 6633 | 22 |

| Gram-negative Bacteria | ||

| Escherichia coli | 25922 | 10 |

| Pseudomonas aeruginosa | 27853 | 7 |

| Fungi | ||

| Candida albicans | 10231 | 15 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains

-

Spectrophotometer

-

Plate reader (optional)

2. Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Microorganism Inoculum:

-

For bacteria, culture the strains in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

-

For fungi, culture the strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Positive Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and the inoculum.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

2. Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot-plate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows).

Protocol 3: Disk Diffusion Assay

1. Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and fungal strains

-

Sterile swabs

2. Procedure:

-

Preparation of Test Disks: Aseptically apply a known amount of this compound (e.g., 50 µg) dissolved in a suitable volatile solvent to sterile filter paper disks and allow them to dry completely.

-

Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

Inoculation of Agar Plate: Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Application of Disks: Place the prepared this compound disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Controls: Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Interpretation: Measure the diameter of the zone of complete inhibition around the disk in millimeters.

Visualizations

Caption: Experimental workflow for antimicrobial susceptibility testing.

Caption: Hypothesized mechanism of action via mycolic acid synthesis inhibition.

References

4-Isobutoxybenzohydrazide: A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isobutoxybenzohydrazide is a valuable and versatile precursor in organic synthesis, primarily serving as a key building block for a wide array of heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The isobutoxy moiety can enhance the lipophilicity of the resulting molecules, potentially improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with therapeutic potential.

Synthetic Applications

This compound is principally utilized in two main types of reactions:

-

Synthesis of Schiff Bases: Condensation reaction with various aldehydes and ketones to form N'-substituted-4-isobutoxybenzohydrazides (Schiff bases). These compounds are known for their wide range of biological activities.

-

Synthesis of Heterocyclic Compounds: Cyclization reactions with various reagents to yield important heterocyclic scaffolds such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. These heterocycles are core structures in many pharmaceutical agents.

The general workflow for the utilization of this compound as a precursor is outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis of this compound starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 4-Isobutoxybenzoate

-

Materials: 4-hydroxybenzoic acid, isobutyl bromide, potassium carbonate, ethanol, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture at 80°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, ethyl 4-isobutoxybenzoate, is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

-

Step 2: Synthesis of this compound

-

Materials: Ethyl 4-isobutoxybenzoate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl 4-isobutoxybenzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10 equivalents) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid, this compound, is collected by filtration, washed with cold ethanol, and dried.

-

Protocol 2: General Synthesis of Schiff Bases from this compound

-

Materials: this compound, substituted aldehydes or ketones, ethanol or methanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-8 hours. The reaction can be monitored by TLC.[1]

-

Upon completion, the reaction mixture is cooled to room temperature. The precipitated Schiff base is collected by filtration.

-

The product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for purification.

-

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

-

Materials: this compound, carbon disulfide, potassium hydroxide, ethanol.

-

Procedure:

-

A mixture of this compound (1 equivalent) and potassium hydroxide (1.5 equivalents) in ethanol is stirred until a clear solution is obtained.

-

Carbon disulfide (1.5 equivalents) is added dropwise while keeping the temperature below 30°C.

-

The mixture is stirred at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

-

The salt is then refluxed with a cyclizing agent like acetic anhydride or treated with an oxidizing agent such as iodine/potassium iodide to yield the 1,3,4-oxadiazole derivative.

-

Data Presentation

The biological activities of Schiff bases and heterocyclic derivatives synthesized from various benzohydrazides are summarized below. These tables provide a representative overview of the potential efficacy of compounds derived from this compound.

Table 1: Antimicrobial Activity of Representative Benzohydrazide Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Schiff Base of 4-chlorobenzohydrazide | S. aureus | 32 | [2] |

| Schiff Base of 4-chlorobenzohydrazide | E. coli | 16 | [2] |

| Schiff Base of 3,4-dimethoxybenzohydrazide | S. aureus | 5.88 µM | |

| Schiff Base of 3,4-dimethoxybenzohydrazide | E. coli | 23.30 µM | |

| Schiff Base of 3,4-dimethoxybenzohydrazide | C. albicans | 23.30 µM |

Table 2: Anticancer Activity of Representative Benzohydrazide Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 10.1 | [3] |

| 1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | 12.3 | [3] |

| 4-Nitrobenzohydrazide derivative | HT-29 (Colon) | 0.47 | [4] |

| 4-Nitrobenzohydrazide derivative | A375 (Melanoma) | 0.80 | [4] |

Logical Relationships and Potential Mechanisms

The diverse biological activities of benzohydrazide derivatives stem from their ability to interact with various biological targets. For instance, their antimicrobial activity is often attributed to the inhibition of essential microbial enzymes, while their anticancer effects can be mediated through pathways like apoptosis induction or enzyme inhibition.

Conclusion

This compound is a highly adaptable precursor for the synthesis of a multitude of Schiff bases and heterocyclic compounds. The straightforward synthetic protocols and the significant biological activities of its derivatives make it a compound of high interest for researchers in drug discovery and development. The provided protocols offer a solid foundation for the exploration of novel therapeutic agents derived from this versatile scaffold. Further investigations into the structure-activity relationships (SAR) of this compound derivatives are warranted to design and synthesize more potent and selective drug candidates.

References

Application Notes and Protocols: Synthesis and Application of 4-Isobutoxybenzohydrazide Derivatives

Introduction

Benzohydrazide and its derivatives represent a critical class of scaffolds in medicinal chemistry and drug development. These compounds are known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, featuring a hydrazide moiety (-CONHNH2), serves as a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, by condensation with various aldehydes and ketones.

This document provides detailed protocols for the multi-step synthesis of 4-isobutoxybenzohydrazide, a key intermediate, and its subsequent conversion into a series of Schiff base derivatives. Furthermore, it summarizes their potential biological applications, supported by representative quantitative data and diagrams of relevant biological pathways, to guide researchers in the fields of chemical synthesis and pharmacology.

Synthesis Workflow

The synthesis of this compound derivatives is a sequential process that begins with the esterification of 4-isobutoxybenzoic acid, followed by hydrazinolysis to form the key benzohydrazide intermediate. This intermediate is then condensed with a variety of aromatic aldehydes to yield the final Schiff base products.

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Isobutoxybenzoate (Esterification)

This protocol details the Fischer esterification of 4-isobutoxybenzoic acid to produce the corresponding ethyl ester, a necessary precursor for the hydrazide.

-

Reagents & Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-isobutoxybenzoic acid (0.1 mol).

-

Add absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) as a catalyst.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle and continue for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-isobutoxybenzoate. The product can be used in the next step without further purification or can be purified by vacuum distillation.

-

Protocol 2: Synthesis of this compound (Hydrazinolysis)